molecular formula C26H23FN4O4S B2671072 5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-76-1

5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2671072
CAS No.: 537044-76-1
M. Wt: 506.55
InChI Key: VPNRYUBQMKABNP-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C26H23FN4O4S and its molecular weight is 506.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Chapman, Clarke, and Sharma (1971) explored the preparation and properties of new ring systems derived from 4,5-diaminobenzo[b]thiophen and its derivatives. This research outlines foundational chemical reactions that could be relevant for synthesizing or modifying compounds like the one (Chapman, Clarke, & Sharma, 1971).

  • Research by Hovsepyan, Karakhanyan, Israelyan, and Panosyan (2018) described a three-component one-pot synthesis of new pyrimido[4,5-b]quinoline derivatives. This method could potentially apply to the synthesis or functionalization of the specified compound, highlighting the versatility and synthetic accessibility of similar heterocyclic structures (Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018).

Potential Applications and Biological Activities

  • Verma et al. (2016) studied 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic environments. This research suggests potential industrial applications of structurally similar compounds in protecting metals against corrosion, which could extend to the compound given its related core structure (Verma et al., 2016).

  • A study by Selvam and Palanirajan (2010) on the synthesis and antimicrobial screening of thiazoloquinazoline derivatives indicates that compounds with complex heterocyclic systems, similar to the specified compound, can exhibit significant antimicrobial activities. This suggests potential research applications in developing new antimicrobial agents (Selvam & Palanirajan, 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 4-nitrobenzaldehyde with 5-(4-fluorophenyl)-8,8-dimethyl-2-thiourea to form the intermediate 5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)pyrimidine-4,6(1H,5H)-dione. This intermediate is then cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "5-(4-fluorophenyl)-8,8-dimethyl-2-thiourea", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with 5-(4-fluorophenyl)-8,8-dimethyl-2-thiourea in ethanol to form 5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)pyrimidine-4,6(1H,5H)-dione.", "Step 2: Cyclization of the intermediate with acetic anhydride in the presence of a catalytic amount of sulfuric acid to form the final product, 5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione." ] }

CAS No.

537044-76-1

Molecular Formula

C26H23FN4O4S

Molecular Weight

506.55

IUPAC Name

5-(4-fluorophenyl)-8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H23FN4O4S/c1-26(2)11-18-21(19(32)12-26)20(15-5-7-16(27)8-6-15)22-23(28-18)29-25(30-24(22)33)36-13-14-3-9-17(10-4-14)31(34)35/h3-10,20H,11-13H2,1-2H3,(H2,28,29,30,33)

InChI Key

VPNRYUBQMKABNP-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F)C(=O)C1)C

solubility

not available

Origin of Product

United States

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